4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with a dimethylamine substituent. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives, tert-butyl alcohol, and cyclopropyl alcohol.
Reaction Conditions: The preparation involves the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alcohols, followed by nucleophilic substitution reactions to introduce the tert-butoxy and cyclopropoxy groups onto the pyridine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield.
Chemical Reactions Analysis
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-11-8-13(16(4)5)15-9-12(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
MGVWQXHYXRUVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)N(C)C |
Origin of Product |
United States |
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